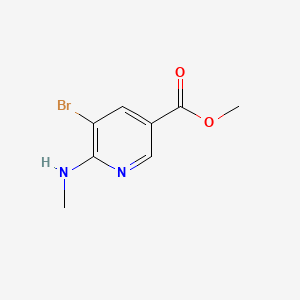

Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate is a chemical compound with the molecular formula C8H9BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate typically involves the bromination of 6-methylaminopyridine-3-carboxylate. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction Reactions: The carboxylate group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

Oxidation Reactions: Products include nitroso or nitro derivatives of the original compound.

Reduction Reactions: Products include alcohol derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that are useful in generating diverse derivatives.

Synthesis Pathways

Several synthetic routes have been developed to obtain this compound, often involving bromination and nucleophilic substitution reactions. For example, the compound can be synthesized from methyl 2,6-difluoropyridine-3-carboxylate through nucleophilic attack with methylamine followed by bromination and hydrolysis, yielding high overall yields of the desired product .

Pharmaceutical Development

The compound exhibits promising biological activities, making it a candidate for further pharmacological exploration. Research indicates that this compound possesses potential antimicrobial and anticancer properties.

Studies have shown that the presence of both the bromine atom and the methylamino group enhances its biological profile. The compound has been tested against various pathogens and cancer cell lines, revealing its efficacy in inhibiting growth and proliferation.

This compound is also linked to receptor modulation; it has been identified as a moiety in compounds targeting dopamine D2 and D3 receptors, as well as serotonin receptors (5-HT3). Such interactions suggest potential applications in treating neurological disorders and other conditions where these receptors play a crucial role .

Case Studies

Several studies have documented the synthesis and application of this compound:

Wirkmechanismus

The mechanism of action of Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the methylamino group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate

- Methyl 5-bromo-6-(ethylamino)pyridine-3-carboxylate

- Methyl 5-chloro-6-(methylamino)pyridine-3-carboxylate

Uniqueness

Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate is unique due to the presence of both a bromine atom and a methylamino group on the pyridine ring. This combination imparts distinct reactivity and potential biological activity compared to its analogs. The bromine atom enhances its electrophilic character, making it more reactive in substitution reactions, while the methylamino group contributes to its potential biological effects.

Biologische Aktivität

Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine atom at the 5-position of the pyridine ring.

- Methylamino group at the 6-position.

- Carboxylate ester functionality at the 3-position.

These structural components contribute to its unique reactivity and biological activity, making it a valuable candidate for further pharmacological exploration.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against various pathogens, indicating its potential as an antimicrobial agent.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth. In vitro studies have reported that it can induce apoptosis in cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

- Mechanism of Action : The presence of the bromine atom and methylamino group enhances the compound's electrophilic character, which may facilitate interactions with biological macromolecules, potentially disrupting critical cellular pathways involved in cancer proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anticancer | Induces apoptosis in cancer cells | |

| Cytotoxicity | Growth inhibition in MDA-MB-231 cells |

Detailed Research Findings

- Anticancer Studies : In a study evaluating various compounds' cytotoxicity, this compound demonstrated an IC50 value of approximately 4.98–14.65 μM against HepG2 cells, indicating significant growth inhibition compared to non-cancerous cell lines . The compound was also shown to enhance caspase-3 activity, suggesting its role in promoting apoptosis through the intrinsic pathway.

- Mechanistic Insights : The compound's mechanism involves interference with microtubule dynamics, which is critical for cell division. It was observed that at concentrations around 20 μM, it effectively inhibited microtubule assembly by approximately 40% . This suggests that this compound could act as a microtubule-destabilizing agent.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are yet to be fully elucidated. However, predictions based on similar compounds suggest favorable bioavailability due to its molecular structure. Ongoing studies aim to determine its metabolic pathways and potential toxicity profiles.

Future Directions

Further research is warranted to explore:

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.

- Structural Modifications : Investigating analogs to enhance potency and selectivity against specific cancer types or pathogens.

- Mechanistic Studies : Elucidating detailed biochemical pathways affected by this compound to better understand its therapeutic potential.

Eigenschaften

IUPAC Name |

methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-10-7-6(9)3-5(4-11-7)8(12)13-2/h3-4H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZLFWKXJCZVIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)C(=O)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.